molecular formula C16H9BrN2O2 B14387546 10-Bromo-4-nitro-7H-benzo[C]carbazole CAS No. 89346-40-7

10-Bromo-4-nitro-7H-benzo[C]carbazole

Cat. No.: B14387546
CAS No.: 89346-40-7
M. Wt: 341.16 g/mol
InChI Key: HPUISIMMRUFSDI-UHFFFAOYSA-N
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Description

General Context of Carbazole (B46965) Scaffolds in Modern Organic Chemistry

The carbazole scaffold, a tricyclic aromatic heterocycle consisting of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring, is a cornerstone in modern organic chemistry. scispace.comrsc.org First isolated from coal tar in 1872, this structural motif is prevalent in a wide array of natural products, particularly alkaloids from plants and bacteria, which exhibit significant biological activities. nih.gov In contemporary science, carbazole derivatives are recognized for their broad pharmacological potential, including anti-cancer, anti-inflammatory, anti-bacterial, and neuroprotective properties. rsc.orgnih.govechemcom.com

Beyond medicinal chemistry, the carbazole framework is highly valued in materials science. Its rigid, planar structure and excellent charge-transport properties make it an ideal component for organic semiconductors, fluorescent probes, and organic light-emitting diodes (OLEDs). rsc.orgechemcom.com The versatility of the carbazole core allows for functionalization at various positions, enabling chemists to fine-tune its electronic and photophysical properties for specific applications. univaq.itchim.it This adaptability has cemented the carbazole scaffold as a privileged structure in the development of both novel therapeutics and advanced functional materials. nih.govresearchgate.net

Structural and Electronic Significance of the Benzo[c]carbazole Core

The 7H-benzo[c]carbazole is an extended aromatic system where a benzene ring is fused to the 'c' face of a carbazole unit. This annulation extends the π-conjugated system, which has profound effects on the molecule's structural and electronic properties compared to the parent carbazole. The increased planarity and rigidity of the benzo[c]carbazole core enhance intermolecular π-π stacking interactions, a crucial factor for efficient charge transport in organic electronic devices. arborpharmchem.com

Electronically, the nitrogen atom in the pyrrole ring imparts an electron-rich character to the entire aromatic system. This property makes the core susceptible to electrophilic substitution and also contributes to its hole-transporting capabilities, as the nitrogen lone pair can stabilize positive charge (holes). The extended conjugation in the benzo[c]carbazole structure typically leads to a red-shift in its absorption and emission spectra, meaning it absorbs and emits light at longer wavelengths than simple carbazoles. rsc.org These intrinsic characteristics make the benzo[c]carbazole core a highly attractive building block for creating materials with tailored optoelectronic properties. arborpharmchem.comrsc.org

Table 1: Physicochemical Properties of the Parent Scaffolds

Property7H-Carbazole7H-Benzo[c]carbazole
Molecular Formula C₁₂H₉NC₁₆H₁₁N
Molar Mass 167.21 g/mol 217.27 g/mol
Appearance White crystalline solidSolid
Melting Point 246 °C131-133 °C echemi.com
CAS Number 86-74-8243-29-8 nih.gov

Strategic Importance of Halogen and Nitro Functionalization in Polycyclic Aromatic Systems

The introduction of halogen and nitro groups onto polycyclic aromatic systems like benzo[c]carbazole is a key strategy in synthetic chemistry for modulating molecular properties.

Halogenation , specifically bromination, serves two primary purposes. Firstly, the bromine atom acts as a versatile synthetic handle. It is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the straightforward construction of more complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds. chim.it Secondly, due to its electronegativity and size, bromine can influence the electronic properties and solid-state packing of the molecule, which can impact its performance in materials applications.

Nitration introduces the strongly electron-withdrawing nitro (–NO₂) group. This functionalization significantly alters the electronic landscape of the aromatic core, making it more electron-deficient. nih.govrsc.org This modification is crucial for developing n-type (electron-transporting) organic semiconductors. The presence of a nitro group can also enhance the photophysical properties and is a key component in many dyes and pigments. case.edu In medicinal chemistry, the nitro group can be a pharmacophore or can be reduced to an amino group, providing a route to a different class of derivatives. rsc.org The position of the nitro group is critical, as it can significantly affect the molecule's biological activity and chemical reactivity. medicineinnovates.com

Current Research Landscape and Emerging Opportunities for 10-Bromo-4-nitro-7H-benzo[c]carbazole

Direct research specifically on this compound is not extensively documented in publicly available literature, suggesting it is a novel compound or a specialized synthetic intermediate rather than a widely studied end-product. However, its structure allows for informed speculation on its potential applications and research opportunities.

The compound possesses a unique combination of functional groups that make it a highly valuable building block. The bromo-substituent at the 10-position provides a reactive site for cross-coupling reactions, enabling its integration into larger conjugated polymers or dendritic structures for OLEDs and other organic electronics. arborpharmchem.com The nitro group at the 4-position renders the aromatic system electron-deficient, which could be exploited in the design of electron-transporting or ambipolar materials.

A significant opportunity lies in its use as a precursor for advanced materials. For instance, the bromo group could be used to couple the molecule with other aromatic units to form blue, green, or even white light-emitting materials for OLED displays. arborpharmchem.com The nitro group could be chemically reduced to an amine, opening up an entirely new set of derivatization pathways to synthesize novel dyes, pharmaceutical scaffolds, or hole-transporting materials. The strategic placement of both a reactive handle (bromo) and a powerful electron-withdrawing group (nitro) on the stable, extended π-system of the benzo[c]carbazole core makes this compound a promising platform for future research in materials science and synthetic methodology.

Table 2: Properties of this compound and its Precursor

Property10-Bromo-7H-benzo[c]carbazoleThis compound
Molecular Formula C₁₆H₁₀BrNC₁₆H₉BrN₂O₂
Molar Mass 296.16 g/mol nih.gov341.16 g/mol
CAS Number 1698-16-4 nih.govNot available
Synthetic Route Bromination of 7H-benzo[c]carbazole using N-bromosuccinimide (NBS). echemi.comchemicalbook.comLikely nitration of 10-Bromo-7H-benzo[c]carbazole.
Potential Use Intermediate for electroluminescent materials. chemicalbook.comtheclinivex.comBuilding block for n-type semiconductors, OLEDs, and complex organic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89346-40-7

Molecular Formula

C16H9BrN2O2

Molecular Weight

341.16 g/mol

IUPAC Name

10-bromo-4-nitro-7H-benzo[c]carbazole

InChI

InChI=1S/C16H9BrN2O2/c17-9-4-6-13-12(8-9)16-11-2-1-3-15(19(20)21)10(11)5-7-14(16)18-13/h1-8,18H

InChI Key

HPUISIMMRUFSDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C4=C(N3)C=CC(=C4)Br)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Comprehensive Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Connectivity Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the exact positions of atoms and their connectivity within the 10-Bromo-4-nitro-7H-benzo[c]carbazole molecule could be unequivocally established.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition.

For this compound (C₁₆H₉BrN₂O₂), the theoretical exact mass would be calculated. An experimental HRMS measurement would aim to match this theoretical value with high accuracy (typically within a few parts per million), thus confirming the molecular formula.

Mass Spectrometry (MS) Fragmentation Pattern Analysis

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The analysis of the resulting fragmentation pattern provides valuable structural information. The fragmentation of this compound would likely involve the loss of the nitro group (NO₂) and the bromine atom (Br), leading to characteristic fragment ions that could be identified and used to further support the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be employed to assess the purity of a synthesized sample of this compound. A pure sample would ideally show a single peak in the gas chromatogram, and the mass spectrum corresponding to this peak would match the expected molecular ion and fragmentation pattern of the target compound.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, infrared (IR) and Raman spectroscopy would reveal characteristic vibrational modes associated with the carbazole (B46965) skeleton, the nitro group, and the carbon-bromine bond.

Based on studies of related compounds such as carbazole and 1-bromo-4-nitrobenzene, the expected vibrational frequencies for this compound can be predicted. chemicalbook.comresearchgate.netirjet.netscilit.com The N-H stretching vibration of the carbazole secondary amine is typically observed in the region of 3400-3500 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are expected to appear around 3050-3150 cm⁻¹. researchgate.net

The presence of the nitro group will give rise to strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the NO₂ group are anticipated to be found near 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. chemicalbook.comirjet.net The C-N stretching vibration associated with the nitro group is also expected in the fingerprint region.

The C-Br stretching vibration will likely be observed at lower frequencies, typically in the range of 500-600 cm⁻¹. The out-of-plane N-H bending of the carbazole ring is another characteristic vibration, often seen around 720-750 cm⁻¹. researchgate.net

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-H (Carbazole)Stretching3400-3500
C-H (Aromatic)Stretching3050-3150
NO₂ (Nitro)Asymmetric Stretching1500-1560
NO₂ (Nitro)Symmetric Stretching1335-1370
C-N (Aromatic)Stretching1280-1350
N-H (Carbazole)Out-of-plane Bending720-750
C-BrStretching500-600

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

The electronic properties of this compound are investigated using UV-Vis absorption, fluorescence, and phosphorescence spectroscopy. The extended π-conjugated system of the benzo[c]carbazole core is expected to result in strong absorption in the UV region. The introduction of the nitro and bromo substituents will likely influence the electronic transitions.

The UV-Vis absorption spectrum of carbazole derivatives typically shows multiple absorption bands corresponding to π-π* transitions. researchgate.netresearchgate.net For this compound, these bands are expected to be red-shifted compared to the parent carbazole due to the extension of the conjugated system and the electronic effects of the substituents. The nitro group, being a strong electron-withdrawing group, can introduce charge-transfer character to some of the electronic transitions.

Fluorescence emission from carbazole derivatives is a well-documented phenomenon. researchgate.netresearchgate.net Upon excitation, this compound is expected to exhibit fluorescence, although the quantum yield may be affected by the presence of the heavy bromine atom and the nitro group, which can promote intersystem crossing to the triplet state. researchgate.net

Phosphorescence, the emission from the triplet excited state, is also a possibility for this compound, especially at low temperatures. researchgate.net The spin-orbit coupling induced by the bromine atom could enhance the rate of intersystem crossing, potentially leading to observable phosphorescence. The photophysical behavior of nitrocarbazoles has been studied, and it is known that the nitro group can significantly influence the emission properties. researchgate.net

Spectroscopic TechniqueExpected ObservationInfluencing Factors
UV-Vis AbsorptionMultiple bands in the UV region corresponding to π-π* transitions.Extended conjugation of the benzo[c]carbazole core; electronic effects of nitro and bromo groups.
FluorescenceEmission from the singlet excited state.Potential quenching by the heavy bromine atom and the nitro group.
PhosphorescencePossible emission from the triplet excited state, especially at low temperatures.Enhanced intersystem crossing due to the bromine atom.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing Analysis

The crystal structure of 1-nitro-9H-carbazole reveals a nearly planar carbazole skeleton. nih.govnih.govresearchgate.net It is expected that the benzo[c]carbazole core of this compound will also be largely planar. The nitro group is likely to be slightly twisted out of the plane of the aromatic system due to steric hindrance.

In the solid state, the molecules are expected to pack in a way that maximizes intermolecular interactions. Hydrogen bonding involving the N-H group of the carbazole and the oxygen atoms of the nitro group of an adjacent molecule is a strong possibility, leading to the formation of dimers or extended networks. nih.gov π-π stacking interactions between the aromatic rings of neighboring molecules are also anticipated to play a significant role in the crystal packing.

Structural FeatureExpected CharacteristicBasis for Prediction
Molecular GeometryLargely planar benzo[c]carbazole core with a slightly twisted nitro group.Crystal structure of 1-nitro-9H-carbazole. nih.govnih.govresearchgate.net
Intermolecular InteractionsN-H···O hydrogen bonding between the carbazole N-H and the nitro group oxygen.Presence of hydrogen bond donor (N-H) and acceptor (NO₂) groups. nih.gov
Crystal Packingπ-π stacking of the aromatic systems.Common packing motif for planar aromatic molecules.

Advanced Spectroscopic Probes for Excited State Dynamics and Radical Species

The presence of the nitro group in this compound suggests a rich and complex excited-state dynamic. Nitroaromatic compounds are known to undergo rapid intersystem crossing from the singlet excited state to the triplet manifold. rsc.orgresearchgate.netnih.govresearchgate.net This process is often ultrafast, occurring on the picosecond or even femtosecond timescale.

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, can be employed to probe these fast dynamics. Following photoexcitation, the decay of the singlet excited state and the formation of the triplet state could be monitored. Furthermore, nitroaromatic compounds can undergo photochemical reactions, such as the dissociation of the C-NO₂ bond to form radical species. nih.govresearchgate.net Advanced spectroscopic methods like time-resolved electron paramagnetic resonance (EPR) could potentially be used to detect and characterize any transient radical intermediates that may be formed upon UV irradiation. The excited-state dynamics will be influenced by the substitution pattern and the surrounding environment. rsc.orgrsc.org

Theoretical and Computational Investigations of 10 Bromo 4 Nitro 7h Benzo C Carbazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. For 10-Bromo-4-nitro-7H-benzo[c]carbazole, DFT calculations can provide fundamental insights into how the substituent groups influence the π-conjugated system of the benzo[c]carbazole core. Such calculations typically precede more complex analyses of excited-state properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's optical and electronic properties.

For this compound, the carbazole (B46965) moiety acts as an electron-donating unit. nankai.edu.cn However, the presence of the strongly electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, localizing it primarily on the nitro-substituted portion of the molecule. semanticscholar.orgnih.gov The bromine atom, being electronegative, will also contribute to lowering the orbital energies. This functionalization pattern creates a donor-acceptor (D-A) type structure, which typically results in a smaller HOMO-LUMO gap compared to the unsubstituted parent molecule. nankai.edu.cn A smaller energy gap suggests that the molecule will absorb light at longer wavelengths. Quantum chemical calculations on similar bromo-nitro substituted aromatic systems have confirmed these trends. researchgate.net

Table 1: Illustrative Calculated Frontier Orbital Energies for Substituted Carbazole Systems

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
7H-benzo[c]carbazole (Parent) -5.45 -1.95 3.50
10-Bromo-7H-benzo[c]carbazole -5.60 -2.10 3.50
4-Nitro-7H-benzo[c]carbazole -5.85 -2.80 3.05
This compound -5.90 -2.95 2.95

Note: These values are representative examples based on typical DFT calculation results for analogous compounds and serve for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from DFT calculations that illustrates the charge distribution across a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. mdpi.com It allows for the simulation of electronic absorption (UV-Vis) and emission (fluorescence and phosphorescence) spectra by calculating the energies and oscillator strengths of vertical electronic transitions. rsc.orgresearchgate.net

TD-DFT calculations can predict the maximum absorption wavelengths (λ_max) corresponding to electronic transitions, primarily the HOMO to LUMO transition. For this compound, the intramolecular charge transfer (ICT) character resulting from the donor (carbazole) and acceptor (nitro group) moieties is expected to give rise to a strong absorption band in the visible or near-UV region.

Simulations for similar carbazole-based D-A systems have shown good agreement between TD-DFT predicted spectra and experimental results. nih.gov The calculations would likely predict that the main absorption band of this compound is red-shifted compared to the unsubstituted benzo[c]carbazole due to the stabilization of the LUMO and the resulting smaller energy gap. Photoluminescence spectra, including both fluorescence and phosphorescence, can also be simulated by optimizing the geometry of the first excited singlet (S₁) and triplet (T₁) states, respectively.

Table 2: Representative TD-DFT Predicted Absorption Data

Compound Major Transition Calculated λ_max (nm) Oscillator Strength (f)
7H-benzo[c]carbazole HOMO → LUMO (π→π*) 354 0.15
This compound HOMO → LUMO (ICT) 420 0.28

Note: Data is illustrative and based on trends observed in analogous D-A aromatic systems.

Phosphorescence is emission from a triplet excited state (T₁) to the singlet ground state (S₀). This transition is spin-forbidden, leading to long emission lifetimes. For phosphorescence to occur efficiently, a process called intersystem crossing (ISC), which is a transition from an excited singlet state (S₁) to a triplet state (T₁), must be favorable.

The molecular structure of this compound is particularly conducive to phosphorescence for two key reasons:

The Heavy-Atom Effect : The presence of the bromine atom significantly enhances spin-orbit coupling. rsc.orgaps.org This coupling mixes singlet and triplet states, making the formally spin-forbidden S₁ → T₁ intersystem crossing process much more probable. libretexts.orgyoutube.com This phenomenon, known as the internal heavy-atom effect, is a well-established strategy for designing phosphorescent organic materials. rsc.org

The Nitro Group : The nitro group can introduce n→π* transitions, which often have a small energy gap between the S₁ and T₁ states. According to El-Sayed's rule, ISC is more efficient between states of different orbital character (e.g., ¹(n,π) → ³(π,π) or ¹(π,π) → ³(n,π)). The presence of the nitro functionality can facilitate such pathways, further promoting the population of the triplet state.

TD-DFT calculations can be used to map the potential energy surfaces of the excited singlet and triplet states, identify potential crossing points, and calculate spin-orbit coupling matrix elements to quantify ISC rates, thereby elucidating the specific mechanism that enables efficient phosphorescence in this molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While DFT and TD-DFT focus on the electronic properties of a single molecule, MD simulations can model the behavior of an ensemble of molecules, providing insight into bulk properties, conformational flexibility, and intermolecular interactions in different environments (e.g., in solution or in a crystal lattice). nih.govnih.gov

For this compound, MD simulations could be employed to study how individual molecules pack together in the solid state. The efficiency of solid-state luminescence, particularly long-lived phosphorescence, is highly dependent on molecular packing. Strong intermolecular interactions, such as hydrogen bonding (involving the N-H group) and π-π stacking, can create a rigid environment that suppresses non-radiative decay pathways, thereby enhancing phosphorescence quantum yield. rsc.org MD simulations can predict crystal packing arrangements and quantify the strength of these crucial intermolecular forces, guiding the design of materials with optimized solid-state emission properties.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for elucidating the intricate details of chemical reactions at a molecular level. For a molecule like this compound, these methods can provide deep insights into potential synthetic pathways and reactivity.

Investigating Reaction Pathways: Theoretical chemists can model various potential reactions, such as further electrophilic substitution, nucleophilic substitution, or cross-coupling reactions at the bromine site. By calculating the potential energy surface for a proposed reaction, it is possible to identify the most energetically favorable pathway. This involves mapping the energy of the system as the reactants are converted into products.

Identifying Transition States: A critical aspect of modeling reaction mechanisms is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate. Computational software can search for these saddle points on the potential energy surface. The geometric and energetic properties of the transition state provide valuable information about the feasibility of a reaction. For instance, a high-energy transition state would imply a slow reaction rate.

Illustrative Reaction Coordinate:

Consider a hypothetical nucleophilic aromatic substitution on this compound. A computational study would model the approach of the nucleophile, the formation of an intermediate complex (if any), the transition state, and the final product. The energy changes along this path would be calculated to determine the activation energy.

Interactive Table: Hypothetical Energy Profile for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants0Starting materials: this compound and a nucleophile.
Transition State+25The highest energy structure along the reaction pathway, determining the reaction rate.
Intermediate+5A metastable species formed during the reaction.
Products-10The final, more stable products of the reaction.

Note: The values in this table are illustrative and represent the type of data generated from computational modeling of a reaction mechanism.

Prediction of Optoelectronic Properties and Structure-Property Relationships for Materials Applications

The unique electronic structure of carbazole derivatives makes them promising candidates for various materials science applications, particularly in the field of optoelectronics. Computational methods are instrumental in predicting the electronic and optical properties of new compounds like this compound, thereby guiding the design of novel materials.

Electronic Properties: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated using DFT and other quantum chemical methods. The HOMO-LUMO energy gap is a crucial parameter that influences the electronic absorption and emission spectra of a molecule, as well as its electrical conductivity. The introduction of an electron-withdrawing nitro group and a bromine atom is expected to significantly modulate these energy levels compared to the parent benzo[c]carbazole. nih.goviaamonline.org

Optical Properties: Time-dependent DFT (TD-DFT) is a widely used method to predict the absorption and emission spectra of molecules. By calculating the energies of electronic transitions between different molecular orbitals, it is possible to simulate the UV-Visible absorption spectrum. This allows for the prediction of the color and transparency of the material. Similarly, the fluorescence and phosphorescence properties can be investigated to assess the potential of the compound for use in organic light-emitting diodes (OLEDs).

Structure-Property Relationships: One of the most significant contributions of computational chemistry is in establishing structure-property relationships. By systematically modifying the structure of this compound in silico (e.g., by changing the position of the substituents or introducing new functional groups) and calculating the resulting optoelectronic properties, researchers can develop a deeper understanding of how molecular structure dictates material function. This predictive capability accelerates the discovery of new materials with tailored properties for specific applications, such as organic photovoltaics, sensors, and nonlinear optics. mdpi.com

Interactive Table: Predicted Optoelectronic Properties of Substituted Benzo[c]carbazoles

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Predicted λmax (nm)
7H-benzo[c]carbazole-5.5-1.83.7350
10-Bromo-7H-benzo[c]carbazole-5.6-2.03.6360
4-Nitro-7H-benzo[c]carbazole-5.9-2.53.4380
This compound-6.0-2.73.3395

Note: The values in this table are hypothetical and based on general trends observed for the effects of bromo and nitro substituents on the electronic properties of aromatic compounds. They serve to illustrate the type of data generated from computational predictions.

Advanced Applications in Materials Science and Engineering

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Carbazole-based materials are widely utilized in OLEDs due to their excellent charge-transporting properties and high thermal stability.

Role as Emitters and Hosts in Phosphorescent OLEDs

In phosphorescent OLEDs (PhOLEDs), a host material is doped with a phosphorescent emitter. The host material should have a high triplet energy to efficiently transfer energy to the guest emitter. Carbazole (B46965) derivatives are often investigated as host materials due to their high triplet energies. They can also be functionalized to act as the primary light-emitting material.

Impact of Bromo and Nitro Substitution on Device Efficiency and Stability

The presence of a bromine atom can be used as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of more complex molecular structures. The electron-withdrawing nature of a nitro group would be expected to lower both the HOMO and LUMO energy levels of the carbazole core. This can impact charge injection and transport properties, as well as the emission color and efficiency of an OLED device. The stability of the device could also be affected by the chemical reactivity of the nitro group.

Photovoltaic Applications: Organic Photovoltaics and Dye-Sensitized Solar Cells

In the realm of solar energy, carbazole derivatives are explored for their potential in organic photovoltaic (OPV) devices and dye-sensitized solar cells (DSSCs).

Assessment as Electron Donor or Acceptor Units

In OPVs, an active layer typically consists of a blend of an electron donor and an electron acceptor material. The electron-rich nature of the carbazole unit makes it a suitable candidate for the electron donor component. The performance of a specific carbazole derivative in this role would be evaluated by fabricating solar cell devices and measuring their power conversion efficiency, short-circuit current, open-circuit voltage, and fill factor.

Engineering Light Absorption Characteristics through Functionalization

The absorption of sunlight by the active layer is the first crucial step in the photovoltaic process. The functionalization of the carbazole core with different chemical groups can be used to tune the material's absorption spectrum to better match the solar spectrum. The bromo and nitro groups on 10-Bromo-4-nitro-7H-benzo[c]carbazole would influence its absorption properties, but specific data from experimental studies would be necessary to quantify this effect.

Supramolecular Chemistry and Self-Assembly Applications

There is no specific research available on the supramolecular chemistry or self-assembly applications of this compound. The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form organized structures. nih.govbeilstein-journals.org While carbazole derivatives are known to participate in self-assembly through π-π stacking and hydrogen bonding, the specific influence of the bromo and nitro substituents of this compound on these interactions has not been documented.

Chemo-Sensors and Probes Leveraging Specific Substituent Effects

Currently, there are no published reports on the development of chemo-sensors or probes based on this compound. Carbazole derivatives are frequently employed as fluorophores in fluorescent chemo-sensors due to their strong emission and sensitivity to their chemical environment. researchgate.netresearchgate.net The electron-withdrawing nitro group can play a significant role in the photophysical properties of a molecule, often leading to changes in fluorescence upon interaction with specific analytes. mdpi.com This is a common strategy in the design of fluorescent sensors. However, the application of this principle to this compound for sensing applications has not been explored in the available scientific literature.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Analogs with Tailored Properties

The core structure of 10-Bromo-4-nitro-7H-benzo[c]carbazole serves as a versatile platform for creating a diverse library of new molecules. Future synthetic efforts will likely focus on strategic modifications to fine-tune its properties for specific applications. The bromine atom at the C10 position is a prime target for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, enabling the introduction of various aryl, heteroaryl, or vinyl groups. arborpharmchem.com This approach can extend the π-conjugated system, leading to materials with tailored absorption and emission spectra, making them suitable for optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). arborpharmchem.comnih.gov

Furthermore, the nitro group at the C4 position can be chemically transformed. For instance, its reduction to an amino group would yield a new building block, 10-Bromo-4-amino-7H-benzo[c]carbazole, which could serve as a precursor for dyes, sensors, or polymers with different electronic characteristics. The nitrogen atom of the carbazole (B46965) ring (N7) can also be alkylated or arylated to modify the molecule's solubility, thermal stability, and solid-state packing, which are crucial parameters for material processing and device performance. beilstein-journals.org

Modification Site Potential Reaction Type Introduced Functionality Potential Property Change
C10-BromoSuzuki CouplingAryl/Heteroaryl GroupsTunable emission/absorption, extended π-conjugation
C10-BromoBuchwald-Hartwig AminationAmino derivativesAltered electronic properties, new reactive sites
C4-NitroReductionAmino GroupShift in electronic character (donor), solvatochromic properties
N7-AmineN-Alkylation/N-ArylationAlkyl/Aryl ChainsImproved solubility, modified thermal stability, altered morphology

Exploration of Advanced Functionalities and Multi-Stimuli Responsive Materials

Beyond conventional applications in OLEDs, future research will likely explore the potential of this compound derivatives in the realm of "smart" materials. The inherent electron-deficient nature imparted by the nitro group makes this scaffold a candidate for developing n-type organic semiconductors, which are less common but essential for creating efficient organic electronic devices.

The development of multi-stimuli responsive materials is another exciting frontier. By incorporating specific functional groups, analogs of this compound could be designed to respond to external stimuli such as light (photochromism), pH changes (halochromism), or the presence of specific ions or molecules (chemosensors). For example, attaching a receptor unit via the bromo position could lead to a fluorescent sensor that "turns on" or "turns off" in the presence of a target analyte. The combination of the rigid benzo[c]carbazole core with flexible side chains introduced at the N7 position could also lead to materials exhibiting aggregation-induced emission (AIE), a highly desirable property for bio-imaging and sensing applications.

Integration with Nanoscale Materials and Hybrid Systems

The unique properties of carbazole-based molecules can be amplified by integrating them with nanoscale materials. taylorfrancis.com Future work could focus on grafting derivatives of this compound onto the surface of nanoparticles, such as quantum dots or gold nanoparticles, to create hybrid systems with novel synergistic properties. These hybrid materials could find applications in areas like photocatalysis, advanced sensors, and targeted drug delivery.

Furthermore, the compound can be used as a functional monomer for the synthesis of novel conducting polymers. researchgate.netnih.gov Polymerization, either electrochemically or through chemical methods like Yamamoto or Suzuki polycondensation, could yield poly(benzo[c]carbazole)s. The resulting polymers would combine the charge-transporting properties of the carbazole core with the specific functionalities introduced through the bromo and nitro groups, potentially leading to materials with high charge carrier mobility for use in transistors and solar cells. taylorfrancis.com The incorporation of these polymers with nanofillers like graphene or carbon nanotubes could further enhance their mechanical and electrical properties. taylorfrancis.com

Rational Design of High-Performance Materials via Computational Chemistry and Machine Learning

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. The future of designing novel benzo[c]carbazole derivatives will heavily rely on computational chemistry and machine learning (ML). nih.govresearchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), can predict the electronic structure, optical properties, and charge transport characteristics of hypothetical analogs of this compound before they are synthesized. researchgate.net This in-silico screening allows researchers to prioritize candidates with the most promising properties for specific applications, such as high quantum yields for OLEDs or optimal energy level alignment for solar cells.

Machine learning models can be trained on existing datasets of carbazole derivatives to establish quantitative structure-property relationships (QSPR). nih.govnih.gov These models can then rapidly predict the properties of vast virtual libraries of new molecules, accelerating the discovery of high-performance materials. nih.govresearchgate.net This data-driven approach, combined with automated synthesis platforms, could revolutionize the development of functional organic materials based on the benzo[c]carbazole scaffold.

Sustainable Synthesis Methodologies for Functionalized Benzo[c]carbazoles

As the demand for functional organic materials grows, so does the need for environmentally friendly and efficient synthetic methods. Future research will focus on developing sustainable routes to this compound and its derivatives. This includes the use of greener solvents, minimizing waste, and employing catalytic systems that operate under milder conditions.

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